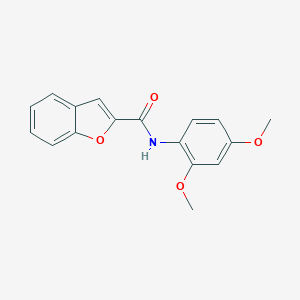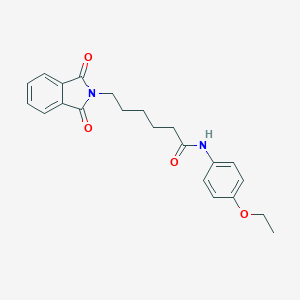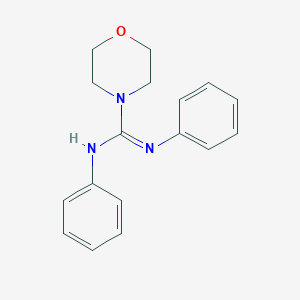
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide, also known as DMBF, is a compound that has been studied extensively for its potential use in scientific research. DMBF is a synthetic compound that belongs to the benzofuran class of compounds. It is a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL has been shown to have a number of potential therapeutic applications, including the treatment of pain, inflammation, and cancer.
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide works by inhibiting the enzyme MAGL, which is responsible for the breakdown of the endocannabinoid 2-AG. Inhibition of MAGL leads to an increase in 2-AG levels, which can activate the cannabinoid receptors CB1 and CB2. Activation of these receptors can lead to a number of physiological effects, including pain relief and anti-inflammatory effects.
Biochemical and Physiological Effects
In addition to its potential use in pain management and cancer treatment, N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been shown to have a number of other biochemical and physiological effects. Studies have shown that N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide can reduce anxiety and depression-like behaviors in animal models. N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide in scientific research is its potency as a MAGL inhibitor. N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been shown to be more potent than other MAGL inhibitors, such as JZL184. However, N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide also has some limitations. It is a synthetic compound, which can make it more difficult to obtain than natural compounds. Additionally, N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide. One area of research could be the development of more selective MAGL inhibitors. Another area of research could be the development of N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide analogs with improved pharmacokinetic properties. Additionally, further research is needed to determine the safety and efficacy of N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide in human clinical trials.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is synthesized through a multi-step process that involves the reaction of 2,4-dimethoxyphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-hydroxybenzaldehyde. The final step involves the reaction of the resulting benzofuran-2-carboxylic acid with ammonia to form the amide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential use in scientific research. One of the main areas of research has been in the field of pain management. Studies have shown that inhibition of MAGL by N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide can reduce pain and inflammation in animal models. N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has also been studied for its potential use in the treatment of cancer. Inhibition of MAGL has been shown to reduce tumor growth and metastasis in animal models.
Eigenschaften
Produktname |
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
|---|---|
Molekularformel |
C17H15NO4 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H15NO4/c1-20-12-7-8-13(15(10-12)21-2)18-17(19)16-9-11-5-3-4-6-14(11)22-16/h3-10H,1-2H3,(H,18,19) |
InChI-Schlüssel |
QLBQSKCZGQWTBU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![1-(Spiro[2.3]hex-1-ylcarbonyl)indoline](/img/structure/B258901.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)

![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)

![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)

![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)

![6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B258922.png)
![2-{[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B258924.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B258925.png)